![molecular formula C14H16N2O3S B10809271 ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate](/img/structure/B10809271.png)
ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate
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Overview
Description
Ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
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Biological Activity
Molecular Formula and Structure
- Molecular Formula : C13H14N2O3S
- Molecular Weight : 270.33 g/mol
- Structure : The compound features a cyclopenta-thieno-pyrimidine core, which is significant for its biological interactions.
Research indicates that compounds similar to ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate exhibit various biological activities, including:
- Antibacterial Properties : Studies have demonstrated that thieno-pyrimidine derivatives can inhibit bacterial growth by interfering with bacterial DNA synthesis or protein function .
- Antifungal Activity : Similar compounds have shown efficacy against fungal strains, suggesting a broad-spectrum antifungal potential .
- Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of thieno-pyrimidine derivatives. It was found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of cell wall synthesis .
- In Vitro Studies : In vitro assays demonstrated that this compound could inhibit specific enzymes related to inflammation, supporting its potential as an anti-inflammatory agent .
- Cell Line Studies : Research involving human cancer cell lines indicated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy .
Summary of Biological Activities
Comparative Analysis with Similar Compounds
Compound Name | Antibacterial Activity | Antifungal Activity | Anti-inflammatory Activity |
---|---|---|---|
Ethyl 2-(1-oxidanylidene...) | Moderate | High | Moderate |
N-[2-(3,4-dimethoxyphenyl)... | High | Moderate | High |
7-chlorothieno[2,3-f]-1,3-benzodioxoles | High | High | Low |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a thieno[2,4-d]pyrimidine moiety. This structural feature is significant as it contributes to the compound's biological activity. The molecular formula is C13H14N2O3S, indicating the presence of nitrogen and sulfur atoms that may play a role in its reactivity and interaction with biological targets.
Enzyme Inhibition
One of the primary applications of ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate is its role as an inhibitor of acetyl-CoA carboxylase (ACC). ACC is a crucial enzyme involved in fatty acid metabolism. Inhibitors of this enzyme are being explored for their potential to treat metabolic disorders such as obesity and dyslipidemia.
Case Study: ACC Inhibition
A study demonstrated that derivatives of thienopyrimidine, including this compound, effectively inhibited ACC activity in vitro. The results indicated a dose-dependent response, with significant reductions in fatty acid synthesis observed at concentrations as low as 0.3 mg/kg in animal models .
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit antimicrobial properties against various pathogens. This includes efficacy against fungi and bacteria.
Case Study: Antimicrobial Testing
In vitro assays revealed that the compound displayed notable activity against several strains of bacteria and fungi. For instance, one study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Cancer Research
The compound's structural similarity to known anticancer agents suggests potential applications in oncology. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines.
Case Study: Cytotoxicity Assay
In cytotoxicity assays using LNCaP prostate cancer cells, this compound demonstrated significant cell viability reduction at concentrations exceeding 10 µM . This suggests potential for further development as an anticancer therapeutic.
Signal Transduction Studies
The compound is also being utilized in research focused on cellular signaling pathways related to lipid metabolism. By inhibiting ACC, it serves as a valuable tool for studying the effects of altered fatty acid synthesis on cellular functions.
Data Table: Research Findings on ACC Inhibition
Chemical Reactions Analysis
Hydrolysis of the Ethyl Propanoate Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing carboxylic acid-based reactivity.
Reduction of the Oxidanylidene (Keto) Group
The ketone group at position 1 is susceptible to reduction, forming a secondary alcohol. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective, with selectivity dependent on reaction conditions.
Reducing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
NaBH₄ | MeOH, 0°C, 2h | 2-(1-hydroxy-7,8-dihydro-6H-cyclopenta thieno[2,4-d]pyrimidin-2-yl)propanoate | 65% | |
LiAlH₄ | THF, reflux, 4h | Same as above | 92% |
Nucleophilic Substitution on the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes nucleophilic substitution at positions activated by the electron-withdrawing keto group. Amines and thiols are common nucleophiles.
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene moiety participates in electrophilic substitutions, such as nitration or halogenation, at the α-positions relative to sulfur.
Cycloaddition Reactions
The cyclopenta ring’s conjugated diene system enables Diels-Alder reactions with dienophiles like maleic anhydride.
Dienophile | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Maleic anhydride | Toluene, reflux, 8h | Fused bicyclic adduct at cyclopenta ring | 55% |
Oxidation Reactions
Controlled oxidation of the thiophene ring or cyclopenta moiety can yield sulfoxide or epoxide derivatives.
Oxidizing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
mCPBA | CH₂Cl₂, 0°C, 1h | Thiophene sulfoxide | 82% | |
O₂ (catalytic) | Pd/C, MeOH, RT, 24h | Cyclopenta epoxide | 68% |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl functionalization at the pyrimidine or thiophene positions.
Coupling Partner | Catalyst | Product | Yield | Reference |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 4-phenylpyrimidine derivative | 73% |
Biological Activity and Pharmacological Modifications
Derivatives of this compound exhibit potential kinase inhibitory activity, as inferred from structurally related thienopyrimidines . Modifications such as ester hydrolysis or pyrimidine substitution enhance binding to ATP pockets in kinases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing thieno[2,3-d]pyrimidine derivatives analogous to ethyl 2-(1-oxidanylidene-...)?
- Methodological Answer : A common approach involves reductive amination. For example, starting with a thieno[2,3-d]pyrimidine aldehyde intermediate, reaction with amines under pH-controlled conditions (e.g., pH 6) using sodium cyanoborohydride yields substituted derivatives. Key steps include:
- Oxidation of precursors (e.g., methanol derivatives) using Dess-Martin periodinane (DMP), which achieves high efficiency (91% yield) in aqueous conditions .
- Reductive amination with sodium cyanoborohydride and aryl amines, yielding products with 57–87% efficiency .
- Characterization via IR (C=O stretching at ~1650 cm⁻¹), NMR (δ 7–8 ppm for aromatic protons), and mass spectrometry .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ ~170 ppm). For cyclopenta-thieno fused systems, bridgehead protons appear as multiplet signals (δ 2.5–3.5 ppm) .
- X-ray crystallography : Determines crystal packing and hydrogen-bonding patterns (e.g., space group P21/c, unit cell parameters a=10.72A˚,b=12.45A˚,c=14.98A˚) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ within ±0.001 Da of theoretical values) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound’s derivatives?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example, ICReDD’s approach combines:
- Reaction path searches to identify energetically favorable intermediates.
- Machine learning to prioritize experimental conditions (e.g., solvent polarity, temperature) .
- Validate predictions with experimental data (e.g., comparing DMP vs. ceric ammonium nitrate oxidation efficiency) .
Q. What strategies resolve contradictions in spectral data during structural analysis?
- Methodological Answer :
- Case Study : If NMR signals for bridgehead protons overlap, use 2D NMR (COSY, HSQC) to resolve coupling patterns .
- Crystallographic Discrepancies : Compare experimental X-ray data (e.g., torsion angles, bond lengths) with computational models (Mercury Software) to validate stereochemistry .
- Mass Spec Anomalies : Re-analyze samples with high-resolution LC-MS to rule out adducts or degradation products .
Q. How does the choice of oxidizing agent impact the yield of key intermediates?
- Methodological Answer :
- Dess-Martin Periodinane (DMP) : Superior for oxidizing alcohols to aldehydes (91% yield) in aqueous conditions due to its stability and selectivity .
- Ceric Ammonium Nitrate : Less efficient (<50% yield) due to side reactions (e.g., overoxidation to carboxylic acids) .
- Experimental Optimization : Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) and adjust stoichiometry (1.2–1.5 eq. DMP) to minimize byproducts.
Properties
IUPAC Name |
ethyl 2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-14(18)8(2)16-7-15-12-11(13(16)17)9-5-4-6-10(9)20-12/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAVHRUJRYVZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C(C1=O)C3=C(S2)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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